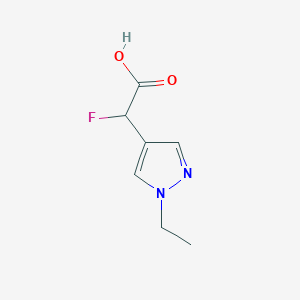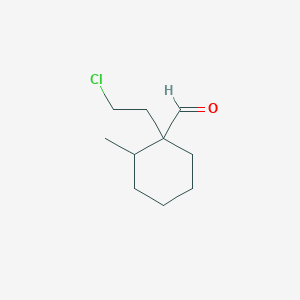
1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexane ring substituted with a chloroethyl group and a carbaldehyde group
準備方法
The synthesis of 1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde typically involves the reaction of 2-methylcyclohexanone with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets, such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: This compound also contains a chloroethyl group and a cyclohexane ring but has a nitrosourea functional group instead of a carbaldehyde group.
1-(2-Chloroethyl)-2-methylcyclohexane: This compound lacks the carbaldehyde group, making it less reactive in certain chemical reactions. The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical and biological processes.
特性
分子式 |
C10H17ClO |
|---|---|
分子量 |
188.69 g/mol |
IUPAC名 |
1-(2-chloroethyl)-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H17ClO/c1-9-4-2-3-5-10(9,8-12)6-7-11/h8-9H,2-7H2,1H3 |
InChIキー |
QXHSPOVUVLWJSH-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1(CCCl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Chloro-benzyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13315400.png)
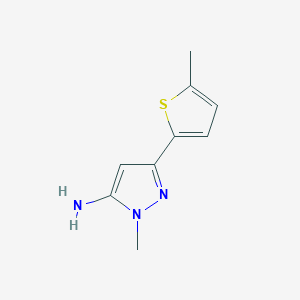
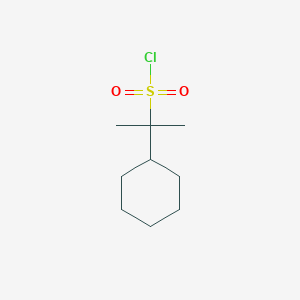
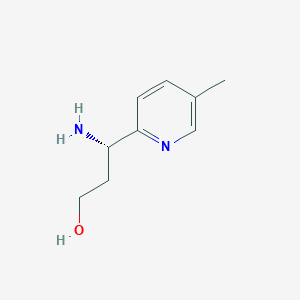

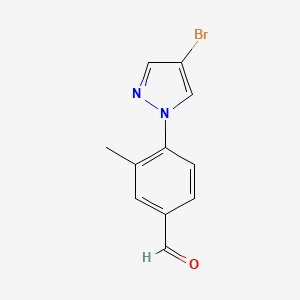
![7-Ethyl-1-azaspiro[3.5]nonane](/img/structure/B13315427.png)
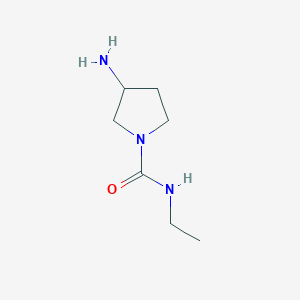
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B13315441.png)
![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfo-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B13315455.png)
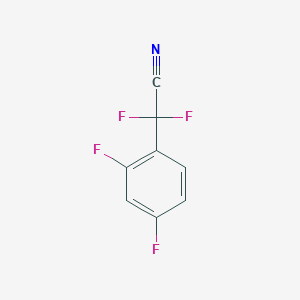
![3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile](/img/structure/B13315471.png)
![7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13315488.png)
